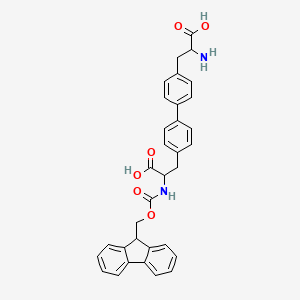
Fmoc-beta-(4-biphenylyl)-Ala-OH;Fmoc-Bip-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-beta-(4-biphenylyl)-Ala-OH, also known as Fmoc-Bip-OH, is a derivative of alanine where the beta position is substituted with a biphenyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(4-biphenylyl)-Ala-OH typically involves the following steps:
Formation of the Biphenyl Alanine Derivative: The initial step involves the synthesis of the biphenyl alanine derivative. This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fmoc Protection: The amino group of the biphenyl alanine derivative is then protected using the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-beta-(4-biphenylyl)-Ala-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-beta-(4-biphenylyl)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide to form a peptide bond. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized derivatives of the biphenyl alanine.
科学研究应用
Chemistry
In chemistry, Fmoc-beta-(4-biphenylyl)-Ala-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it an ideal choice for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The biphenyl group can act as a hydrophobic moiety, influencing the folding and stability of peptides and proteins.
Medicine
In medicine, Fmoc-beta-(4-biphenylyl)-Ala-OH is used in the development of peptide-based drugs. Its ability to form stable peptide bonds and its compatibility with various functional groups make it a valuable tool in drug design and development.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also used in the development of novel materials and catalysts .
作用机制
The mechanism of action of Fmoc-beta-(4-biphenylyl)-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The biphenyl group can influence the hydrophobic interactions and folding of the resulting peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-beta-(4-methylphenyl)-Ala-OH: Similar to Fmoc-beta-(4-biphenylyl)-Ala-OH but with a methyl group instead of a biphenyl group.
Fmoc-beta-(4-trifluoromethylphenyl)-Ala-OH: Contains a trifluoromethyl group, offering different electronic and steric properties.
Fmoc-beta-(4-aminophenyl)-Ala-OH: Features an amino group, allowing for additional functionalization and reactivity.
Uniqueness
Fmoc-beta-(4-biphenylyl)-Ala-OH is unique due to its biphenyl group, which provides distinct hydrophobic and steric properties. This can influence the folding, stability, and interactions of peptides and proteins, making it a valuable tool in peptide synthesis and drug development.
属性
分子式 |
C33H30N2O6 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
2-amino-3-[4-[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39) |
InChI 键 |
FHGMXAJOAFVNDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


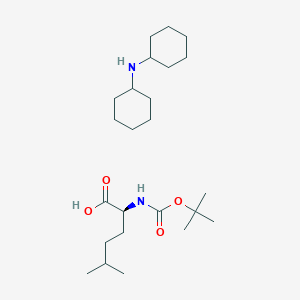
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
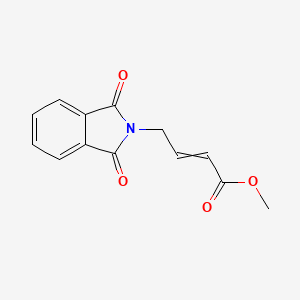
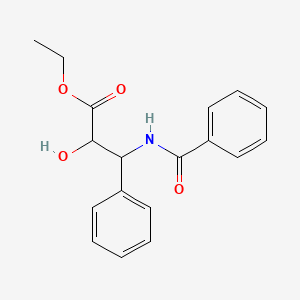
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)

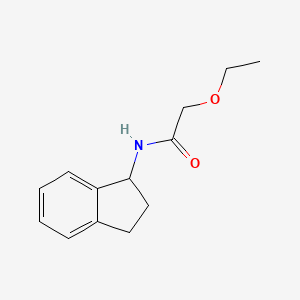
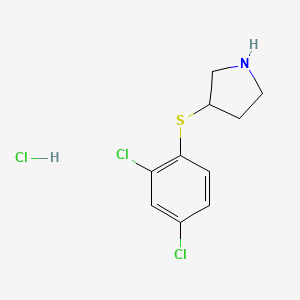
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(4-Methoxy-2-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14798258.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)

